molecular formula C13H16N2 B13561521 n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine

Cat. No.: B13561521
M. Wt: 200.28 g/mol
InChI Key: LJCBPMKDEXMVAZ-UHFFFAOYSA-N
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Description

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine typically involves the reaction of isoquinoline derivatives with ethylamine under controlled conditions. One common method involves the alkylation of isoquinoline with ethylamine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Ethyl-1-(isoquinolin-5-yl)ethan-1-amine is unique due to its specific ethylamine substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

N-ethyl-1-isoquinolin-5-ylethanamine

InChI

InChI=1S/C13H16N2/c1-3-15-10(2)12-6-4-5-11-9-14-8-7-13(11)12/h4-10,15H,3H2,1-2H3

InChI Key

LJCBPMKDEXMVAZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

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